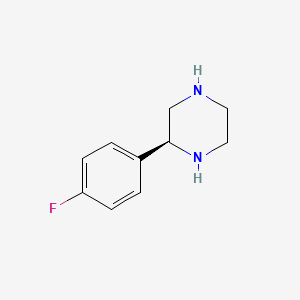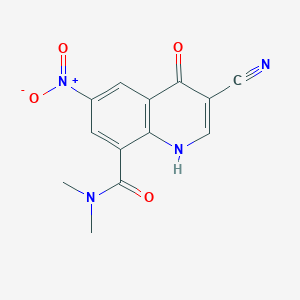
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyano group, a nitro group, and a quinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a cyano-substituted aromatic compound and a nitro-substituted quinoline derivative can yield the desired product through a series of intermediate steps, including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Applications De Recherche Scientifique
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The nitro and cyano groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2-methoxyphenyl derivatives: These compounds share structural similarities but differ in functional groups and substitution patterns.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and exhibit different chemical properties.
Aminoquinoline derivatives: Formed through reduction reactions, these compounds have distinct biological activities.
Uniqueness
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
915369-17-4 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
3-cyano-N,N-dimethyl-6-nitro-4-oxo-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c1-16(2)13(19)10-4-8(17(20)21)3-9-11(10)15-6-7(5-14)12(9)18/h3-4,6H,1-2H3,(H,15,18) |
Clé InChI |
YBUVHLGYXZCOKO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


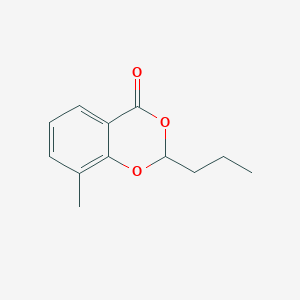
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
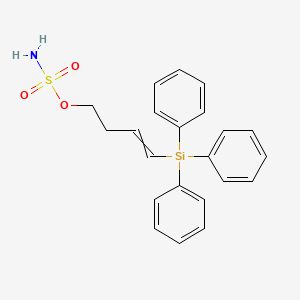

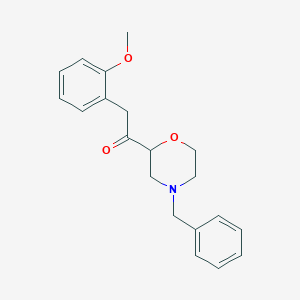
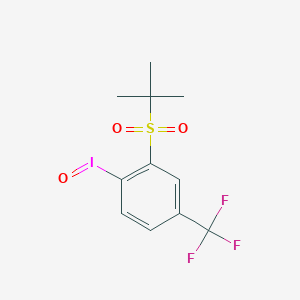
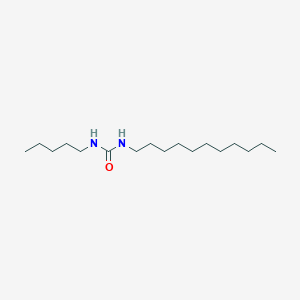
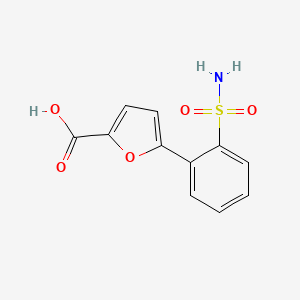

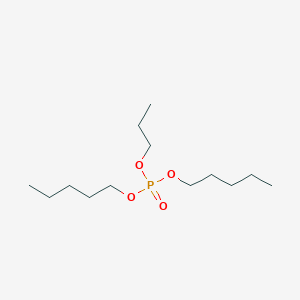

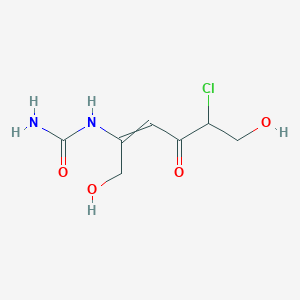
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
